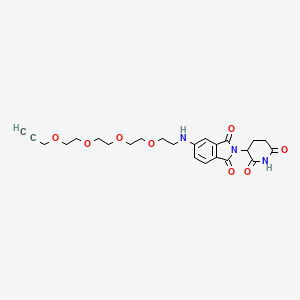

Pomalidomide-5'-PEG4-propargyl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C24H29N3O8 |

|---|---|

分子量 |

487.5 g/mol |

IUPAC 名称 |

2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |

InChI |

InChI=1S/C24H29N3O8/c1-2-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-4-18-19(16-17)24(31)27(23(18)30)20-5-6-21(28)26-22(20)29/h1,3-4,16,20,25H,5-15H2,(H,26,28,29) |

InChI 键 |

HFKFBHKCWXWEPK-UHFFFAOYSA-N |

规范 SMILES |

C#CCOCCOCCOCCOCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |

产品来源 |

United States |

The Evolving Landscape of Targeted Protein Degradation Tpd in Academic Research

For decades, the primary strategy in drug discovery has been occupancy-driven pharmacology, where a drug molecule binds to and inhibits the function of a target protein. However, this approach has limitations, as it often requires high drug concentrations to maintain efficacy and may not be effective against non-enzymatic or scaffold proteins. Targeted Protein Degradation (TPD) has emerged as a revolutionary alternative that overcomes these challenges.

Instead of merely inhibiting a target protein, TPD co-opts the cell's own protein disposal machinery to selectively eliminate it. This is achieved through the use of small molecules, most notably PROTACs, that act as a bridge between the target protein and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin to the target protein, marking it for destruction by the proteasome. This catalytic mode of action means that a single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to more potent and durable biological effects at lower doses.

Academic research has been at the forefront of this paradigm shift, with seminal discoveries elucidating the fundamental principles of TPD and demonstrating its therapeutic potential across a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Principles of Proteolysis Targeting Chimeras Protacs in Academic Settings

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The simultaneous binding of a PROTAC to both the POI and the E3 ligase results in the formation of a ternary complex.

Within this ternary complex, the E3 ligase is brought into close proximity with the POI, facilitating the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the surface of the POI. This process, known as ubiquitination, creates a polyubiquitin (B1169507) chain that serves as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome then unfolds and degrades the polyubiquitinated POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule, having completed its task, is then released and can go on to induce the degradation of another POI molecule, thus acting catalytically.

The modular nature of PROTACs allows for a high degree of tunability. By systematically varying the POI ligand, the E3 ligase ligand, and the linker, researchers can optimize the potency, selectivity, and pharmacokinetic properties of the resulting degrader.

Role of E3 Ubiquitin Ligases in Induced Protein Degradation, with Focus on Cereblon Crbn

The human genome encodes over 600 E3 ubiquitin ligases, each with its own specific set of substrate proteins. This diversity provides a rich pool of potential targets for PROTAC-mediated protein degradation. The choice of E3 ligase to recruit is a critical aspect of PROTAC design, as it can influence the degradation efficiency, substrate scope, and potential for off-target effects.

One of the most widely exploited E3 ligases in PROTAC technology is Cereblon (CRBN). CRBN is a substrate receptor of the CRL4-DDB1-RBX1 E3 ubiquitin ligase complex. It gained prominence through studies of the teratogenic effects of thalidomide (B1683933), which was later found to bind directly to CRBN. This binding event alters the substrate specificity of the CRL4^CRBN complex, leading to the degradation of specific neosubstrate proteins, such as the transcription factors Ikaros and Aiolos.

The discovery of CRBN as the target of thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide (B1683931), opened the door for their use as E3 ligase-recruiting ligands in PROTACs. These immunomodulatory drugs (IMiDs) bind to a specific pocket in CRBN, providing a handle to which a POI-binding ligand can be attached.

Pomalidomide As a Cereblon Recruiting Ligand in Protac Technology

Pomalidomide (B1683931) is a third-generation IMiD that binds to CRBN with high affinity. broadpharm.com It is an analog of thalidomide (B1683933) and is used in the treatment of multiple myeloma. chemicalbook.comnih.gov In the context of PROTACs, pomalidomide serves as a potent and well-characterized CRBN-recruiting ligand. broadpharm.comnih.gov By incorporating pomalidomide into a PROTAC, researchers can hijack the CRL4^CRBN E3 ligase complex to induce the degradation of a desired target protein. nih.govresearchgate.net

The phthalimide (B116566) ring of pomalidomide is crucial for its interaction with CRBN, while the glutarimide (B196013) ring is also involved in binding. nih.gov Modifications to pomalidomide are typically made at the C4 or C5 position of the phthalimide ring, allowing for the attachment of a linker without significantly disrupting its binding to CRBN. nih.govresearchgate.net This has led to the development of a wide range of pomalidomide-based PROTACs targeting a diverse array of proteins implicated in various diseases. However, it's important to note that pomalidomide itself can induce the degradation of certain endogenous zinc finger proteins, which can lead to off-target effects. nih.govresearchgate.netnih.gov Recent research has focused on modifying the pomalidomide scaffold to minimize these off-target effects while maintaining potent on-target degradation. nih.govresearchgate.netnih.gov

Rationale for Peg Linkers and Terminal Propargyl Functionalization in Protac Building Blocks

Established Synthetic Routes for Pomalidomide-Linker Conjugates

The conjugation of linkers to the pomalidomide (B1683931) scaffold is most effectively achieved through nucleophilic aromatic substitution (SNAr). This method is favored over other approaches such as alkylation or acylation of the aromatic amine of pomalidomide due to its superior chemoselectivity and operational simplicity. nih.govresearchgate.net The typical starting material for this route is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247), commonly known as 4-fluorothalidomide.

The SNAr reaction involves the displacement of the fluorine atom at the 4-position of the isoindoline (B1297411) ring by a nucleophilic amine present on the linker. This reaction is generally carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrofluoric acid byproduct. The choice of solvent is critical, with dimethyl sulfoxide (B87167) (DMSO) often being preferred over dimethylformamide (DMF) to avoid the formation of undesired formylated byproducts. nih.gov

Strategies for Incorporating Polyethylene Glycol (PEG) Linkers in Pomalidomide Derivatives

Polyethylene glycol (PEG) linkers are frequently incorporated into pomalidomide derivatives, particularly in the context of PROTACs, to enhance solubility, improve pharmacokinetic properties, and provide spatial separation between the pomalidomide moiety and the warhead that binds to the target protein. researchgate.net The incorporation of a PEG linker is typically achieved by using a PEGylated amine in the SNAr reaction with 4-fluorothalidomide.

A variety of pre-functionalized PEG linkers are commercially available or can be synthesized to meet specific requirements. These linkers often possess a terminal amine group for conjugation to pomalidomide and another functional group, such as a propargyl or azido (B1232118) group, at the other end for subsequent ligation to a protein-targeting ligand. medchemexpress.combioscience.co.ukmedchemexpress.comglycomindsynth.com

Specific Synthesis of Pomalidomide-5'-PEG4-propargyl from Precursor Molecules

The synthesis of this compound is achieved through the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with a specific PEGylated amine, namely 1-(2-propyn-1-yloxy)-3,6,9,12-tetraoxapentan-15-amine (Propargyl-PEG4-amine).

The reaction proceeds as follows: 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione and Propargyl-PEG4-amine are dissolved in DMSO. DIPEA is added to the mixture, which is then heated to facilitate the SNAr reaction. Upon completion, the reaction mixture is worked up, and the crude product is purified using chromatographic techniques to yield the desired this compound.

Table 1: Precursor Molecules for the Synthesis of this compound

| Precursor Molecule | Structure | Role in Synthesis |

| 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione |  | Pomalidomide core precursor |

| Propargyl-PEG4-amine |  | PEG4-propargyl linker |

| Diisopropylethylamine (DIPEA) |  | Non-nucleophilic base |

| Dimethyl sulfoxide (DMSO) |  | Reaction solvent |

Challenges and Refinements in the Synthesis of Pomalidomide-PEG Conjugates

Several challenges are associated with the synthesis of pomalidomide-PEG conjugates. A significant issue is the potential for low yields and the formation of byproducts. For instance, the use of DMF as a solvent at elevated temperatures can lead to the formylation of the primary amine on the linker, which then competes with the desired nucleophilic substitution. nih.gov This necessitates careful solvent selection and optimization of reaction conditions.

Purification of the final PEGylated product can also be challenging due to the inherent properties of PEG, such as its high polarity and potential for multiple conformations, which can lead to broad peaks in chromatography. researchgate.net The presence of a cryptic impurity arising from the nucleophilic acyl substitution at the glutarimide (B196013) ring, which displaces the glutarimide moiety, has also been reported. This byproduct can be difficult to separate from the desired product. nih.gov

Refinements to the synthetic protocol include the use of DMSO as a solvent and optimizing the reaction temperature to minimize byproduct formation. Additionally, employing a slight excess of the amine linker can help drive the reaction to completion. Careful chromatographic purification, often requiring multiple steps or specialized columns, is crucial to obtain the final product with high purity.

Functionalization with Alkyne Groups for Orthogonal Chemical Transformations

The incorporation of a terminal alkyne group, in this case, a propargyl group, is a key feature of this compound. This alkyne moiety serves as a chemical handle for orthogonal chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." medchemexpress.com

This functionality allows for the efficient and specific conjugation of the pomalidomide-linker construct to a target protein ligand that has been functionalized with an azide (B81097) group. The resulting triazole linkage is highly stable, and the reaction proceeds with high efficiency under mild conditions, making it an ideal strategy for the assembly of complex bifunctional molecules like PROTACs. The propargyl group is introduced via the Propargyl-PEG4-amine precursor, which is synthesized to contain this terminal alkyne. creative-biolabs.com

Molecular Recognition and Binding of Pomalidomide Moiety to Cereblon (CRBN)

The initial step in the mechanism of action for a pomalidomide-based PROTAC is the specific binding of its pomalidomide portion to Cereblon (CRBN). ashpublications.org CRBN functions as the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). rsc.org Pomalidomide and its analogs, such as thalidomide (B1683933) and lenalidomide (B1683929), are known as immunomodulatory drugs (IMiDs) and bind directly to CRBN. ashpublications.orgjove.com

The binding occurs within a specific hydrophobic pocket in CRBN. The glutarimide moiety of pomalidomide is essential for this interaction, fitting into a pocket defined by three tryptophan residues (the 'thalidomide-binding pocket'). nih.gov This interaction is highly specific and enantioselective. acs.org The additional amino group on the phthalimide (B116566) ring of pomalidomide, compared to thalidomide, can form a water-mediated hydrogen bond that stabilizes its interaction with certain substrates, accounting for its distinct biological activities. rsc.org By incorporating the pomalidomide ligand, the PROTAC effectively hijacks the CRL4^CRBN^ E3 ligase complex, preparing it to engage with the target protein. ashpublications.org

Formation and Stability of the Ternary Complex: Target Protein, PROTAC, and E3 Ligase

Following the binding of the pomalidomide moiety to CRBN, the PROTAC facilitates the formation of a key intermediate known as the ternary complex. acs.orgpromega.com This complex consists of the target protein (POI), the PROTAC molecule, and the E3 ligase (POI-PROTAC-E3). acs.org The formation of this ternary complex is the crucial mechanistic step that precedes the degradation of the target protein. promega.compromega.com

The stability of this complex is a critical determinant of the PROTAC's efficacy. Interestingly, the formation is often characterized by positive cooperativity, where the binding of the PROTAC to one protein partner enhances its affinity for the other. nih.govnih.gov This means that the affinity of the full ternary complex can be greater than the individual binary affinities of the PROTAC for the POI and the E3 ligase. nih.gov This cooperativity arises from the formation of new protein-protein interactions at the interface between the POI and the E3 ligase, which are induced and stabilized by the PROTAC molecule. nih.gov The geometry and specific contacts within the ternary complex dictate the efficiency of the subsequent ubiquitination step. nih.gov A "bell-shaped" concentration-response curve is often observed for PROTACs, where at very high concentrations, the formation of binary complexes (PROTAC-POI and PROTAC-E3) is favored over the productive ternary complex, leading to reduced degradation. nih.gov

| Complex Component | Interaction Type | Significance | Supporting Findings |

| Pomalidomide Moiety | Binary | Binds to CRBN E3 ligase. | Affinity of pomalidomide for CRBN is approximately 3 µM. nih.gov |

| POI Ligand | Binary | Binds to the Protein of Interest (POI). | Affinity varies depending on the specific ligand and target. |

| Ternary Complex (POI-PROTAC-CRBN) | Ternary | Induces proximity between POI and CRBN. | Formation is often cooperative, enhancing binding affinity and stability. nih.gov |

| Protein-Protein Interface | Induced | New direct contacts form between POI and CRBN. | Structural studies show extensive buried surface area at the interface, contributing to stability. nih.govnih.gov |

The Critical Role of the PEG4 Linker in Mediating Ternary Complex Formation and Topology

The linker connecting the pomalidomide and POI-binding ligands is not merely a passive spacer but plays a crucial role in the PROTAC's function. axispharm.commedchemexpress.com The specific linker used, in this case, a PEG4 chain, significantly influences the formation, stability, and topology of the ternary complex. axispharm.com

Key roles of the PEG4 linker include:

Controlling Distance and Orientation: The length and flexibility of the linker dictate the relative positioning of the POI and the E3 ligase within the ternary complex. An optimal linker length is crucial for presenting a lysine (B10760008) residue on the POI's surface to the E2-conjugating enzyme's active site. medchemexpress.com Linkers that are too short may prevent the complex from forming due to steric hindrance, while those that are too long may lead to unproductive complex geometries with low stability. ashpublications.org

The selection of the linker type, length, and attachment points is a critical optimization parameter in PROTAC design, directly impacting degradation efficiency. medchemexpress.com The use of a PEG4 linker provides a balance of flexibility and hydrophilicity to facilitate the formation of a productive ternary complex. axispharm.combiochempeg.com

| Linker Property | Influence on PROTAC Function |

| Length | Determines the distance between the POI and E3 ligase, affecting ternary complex geometry and ubiquitination efficiency. biochempeg.com |

| Flexibility | Allows for optimal conformational arrangement of the POI and E3 ligase to form a stable ternary complex. axispharm.com |

| Hydrophilicity (PEG) | Increases solubility and can improve cell permeability, enhancing the drug-like properties of the PROTAC. jenkemusa.com |

| Attachment Point | The site where the linker is attached to both the pomalidomide and POI ligands can alter the orientation of the proteins in the complex. medchemexpress.com |

Mechanisms of Substrate Ubiquitination Induced by Pomalidomide-CRBN Engagement

Once a stable ternary complex is formed, the CRL4^CRBN^ E3 ligase is positioned to catalyze the ubiquitination of the target protein. nih.gov The primary function of the E3 ligase is to act as a scaffold, bringing a substrate (the POI) and an E2 ubiquitin-conjugating enzyme together. nih.gov The E2 enzyme is charged with ubiquitin, a small regulatory protein. youtube.com

The PROTAC-induced proximity enables the E2 enzyme to transfer ubiquitin molecules to accessible lysine residues on the surface of the POI. slas.orgyoutube.com This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a potent degradation signal within the cell. nih.govnih.gov The degradation of the target protein is dependent on this ubiquitination and can be blocked by inhibitors of the neddylation activating enzyme, which is required for the activity of Cullin-RING ligases like CRL4^CRBN^. ashpublications.org For example, studies on pomalidomide-based PROTACs have shown that degradation of the target protein starts within hours of treatment and is dependent on the ubiquitin-proteasome pathway. nih.gov

Pathways of Proteasomal Degradation of Ubiquitinated Target Proteins

The final step in the PROTAC-mediated process is the recognition and degradation of the polyubiquitinated POI by the 26S proteasome. slas.orgpromega.com The proteasome is a large, multi-protein complex that functions as the primary cellular machinery for protein degradation. nih.govyoutube.com

The polyubiquitin chain attached to the POI serves as a recognition tag for specific receptors on the proteasome. nih.gov Upon binding, the proteasome unfolds the ubiquitinated protein and feeds it into its central catalytic chamber. Here, the protein is cleaved into small peptides, effectively eliminating it from the cell. slas.org The ubiquitin molecules themselves are typically cleaved off and recycled for future use.

A key feature of PROTACs is their catalytic mode of action. nih.gov The PROTAC molecule is not degraded in this process and is released after the ubiquitination event. nih.gov This allows a single PROTAC molecule to induce the degradation of multiple copies of the target protein, leading to potent and sustained protein knockdown even at low concentrations. nih.govyoutube.com

This compound as a Versatile Building Block in Modular PROTAC Construction

The modular nature of PROTACs, comprising a ligand for an E3 ligase, a ligand for the protein of interest (POI), and a connecting linker, allows for the systematic assembly of these molecules. nih.govtocris.com this compound serves as a pre-fabricated "building block" that incorporates the E3 ligase-binding element and a flexible linker with a reactive handle. tenovapharma.comtocris.com This modularity streamlines the synthesis process, as researchers can focus on developing or obtaining a ligand for their specific POI and then readily connect it to the pomalidomide-linker moiety. tocris.comnih.gov

The use of such building blocks significantly reduces the time and synthetic effort required to generate a library of candidate PROTACs. tocris.comrsc.org This is a crucial advantage in the early stages of drug discovery, where rapid exploration of different linker lengths, compositions, and attachment points is necessary to identify potent and selective degraders. tandfonline.comacs.org The PEG4 linker in this compound provides several benefits, including enhanced solubility and optimized spatial separation between the E3 ligase and the POI, which is a critical factor for the formation of a productive ternary complex. nih.govbroadpharm.com

| Component | Function | Key Attributes |

|---|---|---|

| Pomalidomide | Binds to the E3 ubiquitin ligase cereblon (CRBN) medchemexpress.commedchemexpress.com | Well-characterized CRBN ligand, provides the "anchor" to the cellular degradation machinery targetmol.comrndsystems.com |

| PEG4 Linker | Connects the pomalidomide and propargyl groups, provides spatial separation nih.govdcchemicals.com | Flexible, enhances solubility, influences ternary complex formation nih.govbroadpharm.com |

| Propargyl Group | Terminal alkyne functional group for conjugation | Enables efficient and specific "click chemistry" reactions medchemexpress.com |

Integration of Click Chemistry with this compound for Diverse PROTAC Libraries

The terminal propargyl group of this compound is specifically designed for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). tandfonline.commedchemexpress.com This reaction is highly efficient, reliable, and proceeds under mild conditions, making it ideal for the rapid and modular assembly of PROTACs. tandfonline.comtandfonline.com Researchers can synthesize or procure azide-modified ligands for their POI and then "click" them to the alkyne-containing this compound. nih.gov

This approach facilitates the creation of large and diverse PROTAC libraries with variations in the POI ligand, linker length, and attachment points. tandfonline.comnih.gov The ability to rapidly generate and screen these libraries is a significant advantage in optimizing PROTAC efficacy and selectivity. tandfonline.comnih.gov The triazole ring formed during the CuAAC reaction is a stable and metabolically robust linker component. nih.gov

Design and Synthesis of Targeted Degraders for Specific Proteins of Interest

The primary application of this compound is in the rational design and synthesis of PROTACs to degrade specific proteins of interest that are implicated in disease. tocris.com The process typically involves identifying a suitable ligand for the target protein and an appropriate attachment point ("exit vector") for the linker that does not significantly impair binding affinity. tocris.com

Once a POI ligand with a reactive azide group is available, it can be readily conjugated to this compound. For instance, researchers have successfully developed PROTACs targeting oncogenic proteins like BCR-ABL and EGFR by linking specific inhibitors to a pomalidomide-based E3 ligase recruiter. nih.govnih.gov The modularity of this approach allows for the systematic variation of the linker length and composition to optimize the formation of the ternary complex (E3 ligase-PROTAC-POI), which is crucial for efficient ubiquitination and subsequent degradation of the target protein. acs.org

Application in the Development of PROTACs for Immunomodulatory and Related Pathways

Pomalidomide itself is an immunomodulatory drug (IMiD) that functions by redirecting the CRBN E3 ligase to degrade specific neo-substrates, such as the transcription factors IKZF1 and IKZF3. medchemexpress.comnih.gov This inherent activity of the pomalidomide moiety can be leveraged in the design of PROTACs targeting proteins involved in immunomodulatory and related pathways.

By conjugating a ligand for a protein involved in an immune or inflammatory pathway to this compound, it is possible to create PROTACs that not only degrade the target protein but may also exhibit synergistic or enhanced immunomodulatory effects. researchgate.netresearchgate.net This dual-action potential is an exciting area of research for developing novel therapeutics for cancer and autoimmune diseases. nih.gov

Exploration of this compound Conjugates in Chemical Probes and Activity-Based Profiling

Beyond its direct application in creating therapeutic PROTACs, this compound and its conjugates can be valuable tools in chemical biology research. nih.govrsc.org By attaching a reporter tag (e.g., a fluorescent dye or biotin) to the propargyl group, researchers can create chemical probes to study the distribution and engagement of pomalidomide-based molecules within cells. nih.gov

Furthermore, the principles of activity-based protein profiling (ABPP) can be applied. nih.govrsc.org ABPP utilizes reactive chemical probes to covalently label active enzymes in their native cellular environment. rsc.orgnih.gov While this compound itself is not a classic ABPP probe, its conjugates can be designed to investigate the broader cellular targets and off-targets of pomalidomide-based PROTACs, providing valuable insights into their mechanism of action and potential for off-target effects. nih.govresearchgate.net This can help in the development of more selective and safer protein degraders.

Impact of Linker Length and Composition on PROTAC Degradation Efficacy

Research has demonstrated that linker length is a critical parameter that must be optimized for each specific target protein. nih.gov A linker that is too short may cause steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex. Conversely, a linker that is too long might lead to unproductive binding modes or decreased stability of the ternary complex. Studies on estrogen receptor (ER)-α targeting PROTACs found that there was a significant effect of linker chain length on PROTAC efficacy, with an optimal distance between the E3 recognition motif and the ligand being a 16-atom chain length in that specific case. nih.gov In another instance, when targeting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), a series of PROTACs with varying linker lengths were synthesized, and the one with the longest linker exhibited the highest degradation effectiveness for CDK6. nih.gov This underscores the necessity of fine-tuning the linker length on a case-by-case basis to achieve maximal degradation potency. The PEG4 linker in this compound provides a specific length that can be systematically varied to determine the optimal distance for a given target.

| Linker Variation | Approximate Number of Atoms in Linker Chain | Potential Impact on PROTAC Efficacy |

| PEG2 | ~8 | May be optimal for targets requiring close proximity to CRBN. |

| PEG3 | ~11 | Provides an intermediate length for balancing proximity and flexibility. |

| PEG4 | ~14 | Offers increased flexibility and distance, potentially accommodating larger or more complex target proteins. |

| PEG5 | ~17 | May be necessary for targets where a greater distance is required to avoid steric hindrance and achieve a stable ternary complex. nih.govtocris.com |

| Alkyl Chains | Variable | Can provide more rigidity compared to PEG linkers, which may be advantageous in certain contexts. nih.gov |

Influence of PEG Chain Variations (e.g., PEG2, PEG3, PEG5) on Ternary Complex Formation

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation. nih.gov The length of the PEG chain in the linker directly dictates the spatial distance and relative orientation between the target protein and the CRBN E3 ligase. Slight alterations in this chain length can have profound effects on the stability and cooperativity of the ternary complex. sigmaaldrich.com

Varying the number of PEG units from PEG2 to PEG3, PEG4, and PEG5 allows for a systematic exploration of the optimal linker length for a given target. This variation directly impacts the "tunneling" cleft that is formed between the binding sites of the target protein and CRBN. nih.gov For instance, a shorter linker like PEG2 might be ideal for a target protein that can form favorable protein-protein interactions with CRBN when brought into close proximity. Conversely, a longer linker such as PEG5 might be required for a target that would otherwise lead to steric hindrance with CRBN if the linker were shorter. nih.govtocris.com

The flexibility of the PEG chain is also a key factor. It allows the PROTAC to act as a flexible bridge, enabling the two proteins to find the most energetically favorable orientation for interaction. This adaptability is crucial, as the surfaces of the target protein and CRBN may not be perfectly complementary. The optimal PEG chain length is therefore a delicate balance, providing sufficient reach to connect the two proteins without introducing excessive conformational entropy that could destabilize the ternary complex.

Investigation of the Pomalidomide Attachment Point on CRBN Engagement

Pomalidomide binds to CRBN with its glutarimide ring deeply buried in a hydrophobic pocket. nih.gov This mode of binding leaves the phthalimide ring exposed on the surface of CRBN, providing a site for linker attachment. nih.gov The specific point of attachment on this phthalimide ring—most commonly at the C4 or C5 position—can significantly influence the PROTAC's activity. nih.gov

The choice of the 5-position for linker attachment in this compound is significant. Structural studies have revealed that the surface of CRBN around the phthalimide ring is altered upon binding, creating a new interface for interaction with target proteins. nih.gov The position of the linker attachment directs the trajectory of the linker and the attached target protein ligand, which in turn affects the geometry of the resulting ternary complex.

Furthermore, research has shown that the attachment point can impact both on-target and off-target activity. In a study developing PROTACs for Bruton's tyrosine kinase (BTK), a C5-substituted pomalidomide derivative demonstrated superior degradation activity compared to its C4-substituted counterpart, even with the same linker. nih.gov Additionally, other studies have found that introducing modifications at the C5 position can reduce the off-target degradation of certain zinc finger proteins, a known liability of some pomalidomide-based PROTACs. biorxiv.orgnih.govresearchgate.net This suggests that the 5-position may be a privileged site for linker attachment to enhance selectivity and potency.

| Pomalidomide Attachment Point | Reported Degradation Efficacy (Example: BTK-targeting PROTAC) nih.gov | Key Considerations |

| C4-Substitution | Lower degradation activity (DC₅₀ = 90.1 nM) | May result in a less optimal orientation for the ternary complex formation for some targets. |

| C5-Substitution | Higher degradation activity (DC₅₀ = 11.6 nM) | Can lead to improved potency and may reduce off-target effects on certain proteins. nih.govbiorxiv.orgnih.gov |

Role of the Terminal Propargyl Functional Group in Conjugation Efficiency and Biological Activity

The terminal propargyl group of this compound is a key functional handle for the final assembly of the PROTAC molecule. A propargyl group contains a terminal alkyne, which is one of the reactive partners in the highly efficient and bioorthogonal "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

The primary role of the propargyl group is to enable the efficient and specific covalent conjugation of the pomalidomide-linker moiety to a ligand for the target protein, which would be synthesized with a complementary azide functional group. The high efficiency and reliability of this reaction allow for the modular and rapid assembly of PROTAC libraries for screening and optimization. medchemexpress.com

In terms of biological activity, the propargyl group itself is generally considered to be bioorthogonal, meaning it is chemically inert in biological systems and does not typically engage in significant interactions with cellular components. Its main purpose is to serve as a stable and reliable chemical handle for synthesis. Once the PROTAC is assembled, the resulting triazole ring from the click reaction is also known to be metabolically stable and generally does not interfere with the PROTAC's function. The propargyl group is therefore crucial for the synthetic accessibility of the final PROTAC, rather than for direct contribution to its biological mechanism of action.

Computational Approaches for Rational Design and Optimization of Pomalidomide-Derived PROTACs

The empirical process of synthesizing and testing large numbers of PROTACs with different linkers and attachment points can be resource-intensive. researchgate.net To address this, computational modeling has emerged as a powerful tool for the rational design and optimization of PROTACs. nih.govacs.org These in silico methods aim to predict the three-dimensional structure of the ternary complex, which is a key determinant of degradation efficacy. researchgate.net

Various computational protocols, such as PRosettaC, have been developed to model PROTAC-mediated ternary complexes with a high degree of accuracy. researchgate.net These approaches take into account the structures of the target protein and the E3 ligase, as well as the chemical properties of the PROTAC linker. By generating and evaluating thousands of possible conformations, these programs can predict the most stable and likely structure of the ternary complex. nih.govacs.org

For a molecule like this compound, computational modeling can be used to:

Predict Ternary Complex Geometry: Visualize how the PROTAC will orient the target protein relative to CRBN.

Evaluate Linker Suitability: Assess whether the PEG4 linker has the optimal length and flexibility to bridge the two proteins effectively for a given POI.

Screen Virtual Libraries: Rapidly evaluate a wide range of linker compositions and lengths in silico before committing to chemical synthesis. researchgate.net

Guide Optimization: Identify potential steric clashes or favorable interactions that could be addressed by modifying the linker or the attachment points.

By providing structural insights into the complex interplay of forces governing ternary complex formation, computational modeling accelerates the design-build-test cycle and facilitates the development of more potent and selective pomalidomide-derived PROTACs. researchgate.net

Advanced Methodologies and Research Techniques Employing Pomalidomide 5 Peg4 Propargyl

Biophysical Characterization of PROTAC-Mediated Ternary Complexes

The formation of a stable ternary complex, consisting of the PROTAC, the target protein, and an E3 ubiquitin ligase, is a critical step in the mechanism of action of PROTACs. nih.gov Pomalidomide-5'-PEG4-propargyl, by incorporating the pomalidomide (B1683931) moiety, facilitates the recruitment of the Cereblon (CRBN) E3 ligase. nih.govnih.gov Various biophysical techniques are employed to characterize the formation and stability of these ternary complexes.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interactions between the PROTAC, the target protein, and the E3 ligase. nih.govjove.com This information is crucial for understanding the driving forces behind ternary complex formation and for optimizing the design of more potent degraders.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are real-time, label-free techniques that measure the kinetics of binding and dissociation (kon and koff rates) of the individual components and the assembled ternary complex. nih.govjove.com These methods provide valuable insights into the stability and cooperativity of the ternary complex. Cooperativity, a key parameter, indicates whether the binding of one component enhances the affinity of the other. nih.gov

X-ray crystallography can provide high-resolution structural information of the ternary complex, revealing the precise molecular interactions between the PROTAC, the target protein, and the E3 ligase. nih.gov This detailed structural understanding is invaluable for the rational design of next-generation PROTACs with improved potency and selectivity.

| Biophysical Technique | Information Obtained | Relevance to PROTAC Research |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS) nih.govjove.com | Elucidates the thermodynamic driving forces of ternary complex formation. nih.gov |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (Kd) nih.govjove.com | Measures the rates of association and dissociation, providing insights into complex stability. nih.gov |

| Biolayer Interferometry (BLI) | Binding kinetics (kon, koff), binding affinity (Kd) nih.govjove.com | Offers a high-throughput method for screening and kinetic analysis. nih.gov |

| X-ray Crystallography | High-resolution 3D structure of the ternary complex nih.gov | Provides a detailed map of molecular interactions for rational drug design. nih.gov |

Biochemical Assays for Quantifying Target Protein Ubiquitination and Degradation

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. bpsbioscience.com Several biochemical assays are used to quantify these critical downstream events.

In Vitro Ubiquitination Assays are performed using purified components (target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, and ATP) to directly measure the ubiquitination of the target protein in the presence of a PROTAC. The extent of ubiquitination can be assessed by Western blotting using antibodies specific for ubiquitin or the target protein.

Cell-Free Degradation Assays utilize cell lysates or purified proteasomes to monitor the degradation of a target protein upon addition of a PROTAC. These assays confirm that the PROTAC-induced ubiquitination leads to proteasomal degradation.

High-Throughput Screening Platforms for Identifying Potent PROTACs Utilizing this compound

The discovery of novel and potent PROTACs often relies on high-throughput screening (HTS) platforms. This compound, with its terminal propargyl group, is amenable to "click chemistry," a highly efficient and versatile reaction for linking it to a library of target-binding ligands. This modular approach allows for the rapid generation of a diverse collection of PROTACs for screening.

HTS assays are typically cell-based and are designed to measure the reduction in the levels of the target protein. Reporter gene assays, where the target protein is fused to a reporter like luciferase or green fluorescent protein (GFP), are commonly used. nih.gov A decrease in the reporter signal indicates successful degradation of the target protein.

Cellular Assays for Assessing Target Protein Degradation in Various In Vitro Models

To evaluate the efficacy of PROTACs in a more biologically relevant context, a variety of cellular assays are employed in different in vitro models, such as cancer cell lines or primary cells. nih.gov

Western Blotting is a standard technique used to quantify the levels of the target protein in cells treated with a PROTAC. The dose-dependent reduction of the target protein allows for the determination of key parameters like the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation). nih.gov

Flow Cytometry can be used to measure protein degradation in individual cells, providing insights into the heterogeneity of the cellular response. This is particularly useful when the target protein is a cell surface receptor.

Immunofluorescence Microscopy allows for the visualization of the target protein within the cell, providing information on its subcellular localization and whether the PROTAC induces its clearance from specific compartments.

| Cellular Assay | Endpoint Measured | Key Parameters Determined |

| Western Blotting | Target protein levels | DC50, Dmax nih.gov |

| Flow Cytometry | Protein levels in single cells | Percentage of cells with protein degradation |

| Immunofluorescence Microscopy | Subcellular localization and abundance of target protein | Changes in protein distribution and levels |

Proteomic Strategies for Comprehensive Analysis of PROTAC Selectivity and Specificity

A crucial aspect of PROTAC development is ensuring their selectivity and specificity for the intended target protein, minimizing off-target effects. nih.gov Pomalidomide itself is known to induce the degradation of certain endogenous zinc finger proteins. nih.gov Therefore, comprehensive proteomic analyses are essential.

Mass Spectrometry-based Proteomics , such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), allows for the unbiased and global quantification of changes in the proteome of cells treated with a PROTAC. This powerful approach can identify not only the intended target but also any off-target proteins that are degraded.

Investigation of Downstream Cellular Pathway Modulation by this compound Derived Degraders

The degradation of a target protein by a PROTAC is expected to modulate the downstream cellular pathways in which the protein is involved. Investigating these effects is crucial for understanding the functional consequences of protein degradation and for validating the therapeutic potential of the PROTAC.

Gene Expression Analysis , using techniques like RNA sequencing (RNA-seq) or quantitative PCR (qPCR), can reveal changes in the expression of genes that are regulated by the target protein.

Future Directions and Emerging Research Avenues for Pomalidomide 5 Peg4 Propargyl in Chemical Biology

Expansion of Pomalidomide-5'-PEG4-propargyl Applications to Novel E3 Ligases

The majority of PROTACs developed to date recruit a limited number of E3 ligases, predominantly Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govwisc.edu This reliance creates potential limitations, including cell-type specific expression of these ligases and the development of resistance mechanisms. The future of targeted protein degradation hinges on expanding the repertoire of utilized E3 ligases. While this compound is intrinsically designed to recruit CRBN, its modular design serves as a blueprint for engaging novel E3 ligases.

Future research will likely focus on replacing the pomalidomide (B1683931) component with ligands that bind to other E3 ligases, such as MDM2, cIAP, RNF114, and DCAF15. wisc.edu The robust PEG4-propargyl linker portion of the molecule can be retained, allowing for a standardized and efficient conjugation strategy to various target-binding warheads. This "plug-and-play" approach enables the rapid generation of new PROTACs targeting a wider array of E3 ligases, thereby broadening the therapeutic potential and overcoming existing limitations of CRBN-based degraders.

Table 1: Examples of E3 Ligases for Future PROTAC Development

| E3 Ligase | Recruited By | Potential Significance |

|---|---|---|

| Cereblon (CRBN) | Pomalidomide, Lenalidomide (B1683929) | Most commonly used in clinical and preclinical PROTACs. wisc.edu |

| von Hippel-Lindau (VHL) | VHL Ligands (e.g., VH032) | Second most common E3 ligase used in PROTACs. |

| MDM2 | Nutlin-3a | Offers potential for synergistic effects in cancer by stabilizing p53. nih.gov |

| cIAP1 | Bestatin, LCL161 | Can induce apoptosis in addition to protein degradation. |

| RNF4 | --- | Involved in DNA damage response, offering novel therapeutic angles. |

Development of Next-Generation PROTACs Targeting Currently Undruggable Proteins

A significant portion of the human proteome, estimated to be over 80%, is considered "undruggable" by traditional small-molecule inhibitors because they lack well-defined active sites. researchgate.net PROTAC technology offers a paradigm shift by targeting these proteins for degradation rather than inhibition. nih.gov This approach is particularly promising for challenging targets like transcription factors and scaffolding proteins, which are often implicated in various diseases, including cancer. nih.gov

This compound is a key enabler in this endeavor. The propargyl group facilitates the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the straightforward conjugation of the pomalidomide-linker moiety to a diverse array of "warhead" molecules designed to bind to undruggable targets. Researchers can rapidly synthesize libraries of PROTACs with different warheads to screen for degradation of proteins like BRD4, AR, ERα, and STATs. nih.gov This modularity accelerates the discovery process for new therapeutics against targets that have long been considered intractable. revvity.com

Integration with Advanced Chemical Biology Tools for Mechanistic Elucidation

Understanding the precise mechanism of action (MoA) of a PROTAC is crucial for its optimization and clinical translation. This involves studying the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), the subsequent ubiquitination process, and potential off-target effects. The chemical structure of this compound is ideally suited for integration with advanced chemical biology tools to dissect these mechanisms.

The terminal alkyne handle is not limited to connecting a warhead; it can also be used to attach various probes. For instance:

Fluorescent Dyes: Attaching a fluorophore allows for the visualization of the PROTAC's subcellular localization and its interaction with the target protein and E3 ligase via techniques like fluorescence microscopy and Förster resonance energy transfer (FRET).

Biotin Tags: Conjugation with biotin enables affinity pull-down experiments. After treating cells with a biotinylated PROTAC, researchers can isolate the entire protein complex (PROTAC, target, E3 ligase, and associated proteins) to confirm ternary complex formation and identify its components through mass spectrometry.

Photoaffinity Labels: Incorporating a photoreactive group can allow for covalent cross-linking of the PROTAC to its binding partners upon UV irradiation, providing a snapshot of the interactions within the cell. nih.gov

These approaches, facilitated by the versatile propargyl group, provide powerful means to gain deep mechanistic insights into PROTAC function.

Potential of this compound in Phenotypic Screening and Target Deconvolution

Phenotypic screening, where compounds are tested for their effect on cell behavior or morphology without prior knowledge of the target, is a powerful approach for discovering first-in-class medicines. nih.govpharmafeatures.com A significant challenge in this approach is the subsequent identification of the molecular target responsible for the observed phenotype, a process known as target deconvolution. drughunter.com

This compound is a valuable tool for bridging this gap. Large libraries of diverse PROTACs can be synthesized from this single building block and screened for desired phenotypic outcomes, such as inducing cell death in cancer cells. targetmol.com Once a "hit" PROTAC is identified, its inherent chemical functionality can be exploited for target deconvolution. The propargyl handle allows the active PROTAC to be converted into a chemical probe, for example, by immobilizing it on beads. drughunter.com This affinity resin can then be used to "fish" for its binding partners from cell lysates, leading to the identification of the specific protein target whose degradation causes the desired phenotype. nih.gov This integrated strategy streamlines the path from phenotypic discovery to mechanistic understanding.

Innovations in Synthetic Chemistry for Enhanced Accessibility and Diversity of Pomalidomide-Based Building Blocks

The efficiency and success of PROTAC development are directly tied to the accessibility and diversity of their chemical building blocks. technologynetworks.com While this compound is a highly useful reagent, future progress will depend on innovations in synthetic chemistry to create a wider array of similar building blocks more efficiently.

Key areas of innovation include:

Linker Diversity: The nature and length of the linker connecting the pomalidomide and warhead moieties are critical for PROTAC efficacy. Future research will focus on developing synthetic routes to pomalidomide-based building blocks with a wide variety of linkers (e.g., different lengths, rigidities, and chemical compositions) to enable fine-tuning of the ternary complex geometry.

Automated Synthesis: The development of automated synthesis platforms can dramatically accelerate the creation of PROTAC libraries. By programming machines to perform sequential chemical reactions, researchers can rapidly generate hundreds of different PROTACs for screening, varying the E3 ligase ligand, linker, and warhead systematically. enamine.net

Novel Bioorthogonal Chemistries: While click chemistry is highly effective, the exploration of alternative bioorthogonal reactions could provide new ways to synthesize and functionalize PROTACs, potentially offering different reaction kinetics or compatibilities for in-cell synthesis or probing. nih.gov

These synthetic advancements will make pomalidomide-based building blocks more accessible and versatile, empowering the chemical biology community to explore the vast potential of targeted protein degradation. youtube.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pomalidomide |

| Lenalidomide |

| Thalidomide (B1683933) |

| Nutlin-3a |

| Bestatin |

| LCL161 |

常见问题

Q. What ethical considerations arise when using animal models to evaluate this compound’s long-term toxicity?

- Methodological Answer :

- 3Rs Compliance : Follow Replacement (use in vitro models first), Reduction (statistical powering), and Refinement (non-invasive imaging) principles .

- Dose Escalation Protocols : Start with 10% of the estimated LD₅₀ and monitor organ toxicity via histopathology and serum biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。